(S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative characterized by a tert-butyl ester group at the 1-position and a 5-chloro-pyrimidin-2-ylamino substituent at the 3-position of the pyrrolidine ring.
Properties
IUPAC Name |
tert-butyl (3S)-3-[(5-chloropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-5-4-10(8-18)17-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,15,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLMAYKPFCBXGM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine-2-Amine Precursor Synthesis
5-Chloro-pyrimidin-2-amine is typically synthesized via nucleophilic aromatic substitution (SNAr) . For example, 2,5-dichloropyrimidine reacts with ammonia under high-pressure conditions (80–100°C, 5–10 bar NH₃) to yield 5-chloro-pyrimidin-2-amine with >85% purity. Alternative routes employ Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂/XPhos), enabling milder conditions (room temperature, 12–24 hours).
Pyrrolidine Scaffold Preparation
The (S)-pyrrolidine-1-carboxylic acid tert-butyl ester is synthesized via asymmetric hydrogenation of a prochiral enamine precursor. For instance, (S)-tert-butyl pyrrolidine-1-carboxylate is obtained in >99% enantiomeric excess (ee) using Ru-BINAP catalysts under 50 psi H₂. The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP or triethylamine.
Stepwise Methodologies for Coupling Reactions
SNAr-Based Coupling
A direct coupling strategy involves reacting 5-chloro-pyrimidin-2-amine with (S)-3-aminopyrrolidine-1-carboxylic acid tert-butyl ester under SNAr conditions:
Table 1: SNAr Coupling Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 60 | 24 | 65 |
| K₂CO₃ | DMF | 80 | 12 | 72 |
| DBU | DMSO | 70 | 18 | 58 |
Palladium-Catalyzed Amination
For sterically hindered substrates, Buchwald-Hartwig amination proves superior:
Table 2: Palladium Catalyst Screening
| Catalyst System | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | XPhos | t-BuOH | 82 |
| PdCl₂(AmPhos) | AmPhos | DMF | 68 |
| Pd(dppf)Cl₂ | dppf | Toluene | 74 |
Stereochemical Control and Resolution
The (S)-configuration at the pyrrolidine 3-position is critical for biological activity. Two approaches dominate:
Chiral Pool Synthesis
Starting from (S)-pyrrolidine-3-amine, the Boc group is introduced via Boc₂O in dichloromethane (0°C to room temperature, 90% yield). Subsequent coupling with 5-chloro-pyrimidin-2-amine follows SNAr or palladium-catalyzed methods.
Kinetic Resolution
Racemic 3-aminopyrrolidine derivatives are resolved using chiral acylase enzymes (e.g., from Aspergillus oryzae), achieving >98% ee. The resolved (S)-amine is then Boc-protected and coupled.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for high-temperature SNAr reactions (120°C, residence time 30 minutes), improving yield to 78% while reducing solvent use by 40%.
Purification Techniques
Table 3: Industrial Purification Metrics
| Method | Purity (%) | Throughput (kg/day) |
|---|---|---|
| Crystallization | 99.5 | 50 |
| Simulated Moving Bed | 99.9 | 100 |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing pyrimidine and pyrrolidine moieties can exhibit anticancer activity. The specific structure of (S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester may enhance its ability to interact with biological targets involved in cancer progression.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrimidine derivatives, demonstrating that modifications at the pyrrolidine core could lead to improved potency against various cancer cell lines .
Neurological Research
The compound's structural features suggest potential applications in neurological disorders. Pyrrolidine derivatives have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study : Research published in Neuropharmacology highlighted similar compounds that showed promise in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby enhancing cholinergic transmission .
Synthetic Applications
The synthesis of (S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can serve as an intermediate for developing more complex molecules with desired pharmacological properties.
Synthesis Pathway Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Thiourea, Methylating agent | Pyrimidine derivative |
| 2 | Reaction with amines | Pyrrolidine derivative |
| 3 | Carboxylic acid activation | Target compound |
This synthetic pathway illustrates how this compound can be utilized to create derivatives with potentially enhanced biological activities.
Mechanism of Action
The mechanism of action of (S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine/Pyridine Ring
Table 1: Structural and Functional Comparisons
* Estimated based on structural analogs and atomic composition.
Key Observations :
4,6-Dimethyl-pyrimidin-2-yloxy () introduces steric bulk, reducing accessibility for molecular interactions but increasing lipophilicity.
Linkage Type: Amino vs. Oxy Linkers: The amino group in the target compound enables hydrogen bonding, critical for target recognition in biological systems. In contrast, the oxy linker in reduces hydrogen-bonding capacity but improves metabolic stability.
Stereochemical Impact :
Biological Activity
(S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19ClN4O
- CAS Number : 1261235-30-6
- Synonyms : (S)-tert-Butyl 3-(5-chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylate .
The compound exhibits biological activity primarily through its interaction with various biological targets, including:
- Neuronal Nicotinic Receptors (NNRs) : It has been identified as a selective agonist for certain nicotinic receptor subtypes, which can influence neurotransmission and neuroprotection.
- Antiviral Activity : The presence of the pyrimidine moiety suggests potential effectiveness against viral infections, as seen in related compounds that inhibit viral replication .
Biological Activity Overview
The biological activities of (S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can be categorized into several key areas:
1. Antiviral Activity
Research indicates that derivatives containing similar structures exhibit antiviral properties against various viruses. For instance, compounds with β-amino acid moieties have shown activity against:
- Herpes Simplex Virus (HSV) : Certain derivatives demonstrated significant inhibitory effects on HSV replication .
- Hepatitis A Virus (HAV) : Similar compounds have shown promising anti-HAV activity .
2. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Related compounds have demonstrated:
- Inhibition of Cancer Cell Proliferation : Compounds similar in structure have exhibited IC50 values indicating effective inhibition against various cancer cell lines such as MCF-7 and A549 .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| A | MCF-7 | <10 |
| B | A549 | 3.0 |
3. Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways is another area of interest. Compounds with similar structures have been reported to reduce inflammatory responses in vitro and in vivo models.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antiviral Activity : A study evaluated the antiviral effects of pyrrolidine derivatives against HSV and other viruses, concluding that certain structural modifications enhance antiviral efficacy .
- Cancer Cell Inhibition : Research demonstrated that pyrrolidine-based compounds significantly inhibited the proliferation of cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the standard synthetic routes for preparing (S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer: The synthesis typically involves coupling a tert-butyl-protected pyrrolidine scaffold with a functionalized pyrimidine derivative. Key steps include:
- Boc protection : The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .
- Nucleophilic aromatic substitution (SNAr) : The 5-chloro-pyrimidine reacts with the primary amine of the pyrrolidine derivative under inert atmosphere, often with Pd catalysis (e.g., Pd(OAc)₂/XPhos) and Cs₂CO₃ as a base in tert-butanol at 40–100°C .
- Chiral resolution : The (S)-enantiomer is isolated using chiral HPLC or enzymatic resolution, validated by optical rotation and 2D NMR (e.g., NOESY) .
Q. How can the stereochemical integrity of the (S)-configured pyrrolidine be confirmed?
- Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA/IB column with hexane:isopropanol (90:10) to assess enantiomeric excess (>99% for pure (S)-form).
- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated models to confirm absolute configuration .
- X-ray crystallography : Co-crystallize with a chiral auxiliary (e.g., Mosher’s acid) for unambiguous stereochemical assignment .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR : ¹H NMR (δ 1.4 ppm for Boc tert-butyl, δ 8.2–8.5 ppm for pyrimidine protons) and ¹³C NMR (δ 155–160 ppm for carbonyl groups) .
- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₄H₂₂ClN₅O₂: 351.1365).
- HPLC-PDA : Monitor purity (>98%) using a C18 column (gradient: 10–90% acetonitrile in water with 0.1% TFA) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of the pyrimidine-pyrrolidine coupling?
- Methodological Answer:
- Catalyst screening : Pd(OAc)₂ with XPhos ligand in tert-butanol at 80°C minimizes side reactions (e.g., dehalogenation) versus PdCl₂(dppf), which may promote deborylation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) increase SNAr efficiency but may degrade Boc groups; tert-butanol balances reactivity and stability .
- Temperature control : Reactions >100°C risk racemization; kinetic studies at 40–60°C preserve chirality .
Q. What strategies mitigate degradation of the tert-butyl ester under acidic/basic conditions?
- Methodological Answer:
- pH stabilization : Maintain reaction pH 6–8 using buffered conditions (e.g., phosphate buffer) to prevent Boc cleavage.
- Low-temperature storage : Store at 0–6°C in anhydrous DMF or DCM to prevent hydrolysis .
- Alternative protecting groups : Compare with Trityl or Fmoc groups for acid-sensitive intermediates .
Q. How can computational modeling predict the compound’s binding affinity in kinase inhibition assays?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina with PyMOL to simulate interactions with ATP-binding pockets (e.g., JAK2 kinase). Key residues: Lys882 (H-bond with pyrimidine), Val884 (hydrophobic interaction with tert-butyl) .
- MD simulations : Analyze stability of ligand-protein complexes in GROMACS (50 ns trajectories, AMBER force field) to assess binding free energy (ΔG) .
Data Contradiction & Troubleshooting
Q. Discrepancies observed in reported yields for SNAr reactions: How to resolve?
- Methodological Answer:
- Byproduct analysis : Use LC-MS to identify side products (e.g., dechlorinated pyrimidine or Boc-deprotected pyrrolidine).
- Optimize stoichiometry : Excess pyrimidine (1.5 eq.) and Cs₂CO₃ (3 eq.) improve conversion .
- Catalyst activation : Pre-stir Pd(OAc)₂/XPhos in solvent for 10 min to activate before substrate addition .
Q. Conflicting solubility data in DMSO vs. water: How to validate?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
